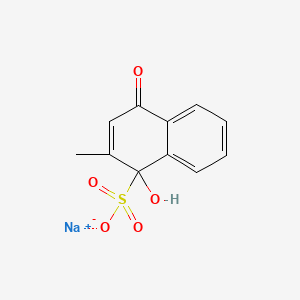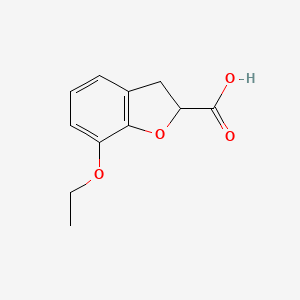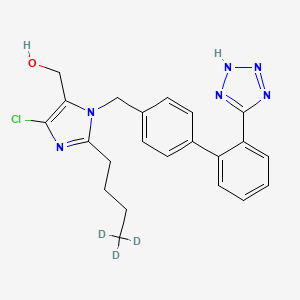
Diacetoxyscirpenol-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetoxyscirpenol-13C4 is a mycotoxin belonging to the group of type A trichothecenes. It is a secondary metabolite produced by fungi of the genus Fusarium. This compound is known for its potent toxic effects and has been studied extensively for its impact on both plants and animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diacetoxyscirpenol-13C4 involves several steps, starting from simpler trichothecene precursors. The process typically includes the acetylation of hydroxyl groups at specific positions on the trichothecene skeleton. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation reaction .
Industrial Production Methods
Industrial production of this compound is generally carried out through fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the yield of the desired mycotoxin. The compound is then extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Diacetoxyscirpenol-13C4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Various substitution reactions can occur, particularly at the acetoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation can lead to the formation of more hydroxylated derivatives, while reduction can yield less oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Diacetoxyscirpenol-13C4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and transformation of trichothecenes.
Industry: It is used in the development of biocontrol agents for agricultural applications.
Mecanismo De Acción
Diacetoxyscirpenol-13C4 exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to the accumulation of incomplete polypeptides. This inhibition of protein synthesis triggers a cascade of cellular stress responses, ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
T-2 Toxin: Another type A trichothecene with similar toxic effects.
Neosolaniol: A trichothecene that shares structural similarities with Diacetoxyscirpenol-13C4.
Fusaric Acid: Although not a trichothecene, it is another Fusarium metabolite with distinct biological activities.
Uniqueness
Its ability to completely inhibit the germination of parasitic weed seeds at low concentrations sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C19H26O7 |
|---|---|
Peso molecular |
370.38 g/mol |
Nombre IUPAC |
[(1S,2R,7R,9R,10R,11S,12S)-11-acetyloxy-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O7/c1-10-5-6-18(8-23-11(2)20)13(7-10)26-16-14(22)15(25-12(3)21)17(18,4)19(16)9-24-19/h7,13-16,22H,5-6,8-9H2,1-4H3/t13-,14-,15-,16-,17-,18-,19+/m1/s1/i2+1,3+1,11+1,12+1 |
Clave InChI |
AUGQEEXBDZWUJY-CAYQVAHESA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O[13C](=O)[13CH3])C)CO[13C](=O)[13CH3] |
SMILES canónico |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B13402870.png)
![2-[4,5-dihydroxy-2-[[5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402880.png)
![(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B13402888.png)
![4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13402892.png)
![(2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;triethylazanium](/img/structure/B13402902.png)



![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)

